molecular formula C16H12Cl2N4O B11061691 1-(3-Chlorophenyl)-N-[(4-chlorophenyl)methyl]-1,2,3-triazole-4-carboxamide

1-(3-Chlorophenyl)-N-[(4-chlorophenyl)methyl]-1,2,3-triazole-4-carboxamide

Cat. No.: B11061691
M. Wt: 347.2 g/mol
InChI Key: BDTMUWUKQMJDCR-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) to enhance the yield and selectivity.

    Introduction of the Chlorobenzyl and Chlorophenyl Groups: The chlorobenzyl and chlorophenyl groups are introduced through nucleophilic substitution reactions. These reactions typically require the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF).

    Formation of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative (e.g., an acid chloride or ester) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green solvents, and recyclable catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl and chlorophenyl positions.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, and other reducing agents under anhydrous conditions.

    Substitution: Bases like K2CO3, solvents like DMF, and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives, such as amines or alcohols.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

N-(4-chlorobenzyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence various biochemical pathways, such as those involved in cell signaling, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide: shares structural similarities with other triazole derivatives, such as fluconazole and itraconazole, which are well-known antifungal agents.

    Other Similar Compounds: 1,2,3-triazole derivatives with different substituents, such as benzyl or phenyl groups.

Uniqueness

    Unique Properties: The presence of both chlorobenzyl and chlorophenyl groups in N-(4-chlorobenzyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide imparts unique chemical and biological properties, making it distinct from other triazole derivatives.

    Enhanced Activity: The specific substitution pattern may enhance its activity and selectivity towards certain biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H12Cl2N4O

Molecular Weight

347.2 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-[(4-chlorophenyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C16H12Cl2N4O/c17-12-6-4-11(5-7-12)9-19-16(23)15-10-22(21-20-15)14-3-1-2-13(18)8-14/h1-8,10H,9H2,(H,19,23)

InChI Key

BDTMUWUKQMJDCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=C(N=N2)C(=O)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

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